4,4'-Dipyridyl N,N'-dioxide hydrate

Coordination Chemistry Lanthanide Complexation HSAB Theory

Protocols optimized for 4,4'-dipyridyl N,N'-dioxide hydrate fail when substituted with 4,4'-bipyridine or other N-donor ligands due to the fundamental shift from soft N-donor to hard O-donor character. This bidentate N-oxide is essential for: - Selective lanthanide (Yb, Er) sensitization for NIR-emitting materials & luminescent sensors - Zn(II) coordination polymers with single-component white-light emission (CRI 92.1) - MTO-catalyzed epoxidation yield enhancement via suppression of acid-catalyzed diol formation Available at 98% purity for direct use in MOF synthesis, supramolecular chemistry, and photochromic/photomagnetic materials.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 338950-86-0
Cat. No. B1591740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dipyridyl N,N'-dioxide hydrate
CAS338950-86-0
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-].O
InChIInChI=1S/C10H8N2O2.H2O/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-8H;1H2
InChIKeyWGMXNNUHJLHXQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dipyridyl N,N'-dioxide Hydrate: Specifications & Properties


4,4'-Dipyridyl N,N'-dioxide hydrate (also known as 4,4'-bipyridine N,N'-dioxide hydrate) is a bidentate N-oxide ligand with the molecular formula C10H8N2O2·xH2O and a molecular weight of 206.20 g/mol (as hydrate) [1]. The compound is characterized by its hard oxygen donor atoms, a melting point of 220 °C (decomposition) , and a topological polar surface area of 47.4 Ų [1]. It is commercially available in 98% purity and is widely used as a bridging ligand in coordination polymers, metal-organic frameworks (MOFs), and supramolecular chemistry .

Why 4,4'-Dipyridyl N,N'-dioxide Hydrate Is Irreplaceable


In-class substitution of 4,4'-dipyridyl N,N'-dioxide hydrate with its parent 4,4'-bipyridine or other N-donor ligands is not functionally equivalent due to a fundamental shift in coordination chemistry. The oxidation of both nitrogen atoms to N-oxides converts the ligand from a soft N-donor to a hard O-donor system . This hard-soft acid-base (HSAB) reclassification fundamentally alters metal ion selectivity, favoring hard Lewis acids such as lanthanides and early transition metals over softer late transition metals . Furthermore, the N-oxide moiety introduces distinct photophysical, catalytic, and hydrogen-bonding capabilities that are absent in the non-oxidized analog [1][2][3]. Consequently, protocols optimized for 4,4'-dipyridyl N,N'-dioxide hydrate will not yield comparable results with 4,4'-bipyridine or other simple N-donor ligands, making accurate, specified procurement essential.

4,4'-Dipyridyl N,N'-dioxide Hydrate vs. Analogues


Hard O-Donor Selectivity Over 4,4'-Bipyridine

The oxidation of 4,4'-bipyridine to 4,4'-dipyridyl N,N'-dioxide transforms both nitrogen donor sites from 'soft' to 'hard' Lewis bases [1]. This reclassification is quantifiable by the preference for complexation with hard Lewis acids like lanthanide(III) ions, for which 4,4'-bipyridine shows negligible affinity due to its soft nitrogen character [1].

Coordination Chemistry Lanthanide Complexation HSAB Theory

Mn(II) Network Photoluminescence vs. 4,4'-Bipyridine

A direct comparative study of Mn(II)-5-sulfosalicylate complexes assembled with either 4,4'-dipyridyl N,N'-dioxide (dpyo) or 4,4'-bipyridine (4,4'-bipy) demonstrates distinct photoluminescent behavior [1]. The dpyo-based complex exhibits intense fluorescence with an excitation maximum (λex) of 223 nm and emission maxima (λem) at 308, 325, 353, and 393 nm, whereas the 4,4'-bipyridine analog shows a redshifted λex of 237 nm and different emission profile (λem = 312, 335, 348, and 394 nm) [1].

Photoluminescence Supramolecular Chemistry Manganese Complexes

White-Light Emission in Zn(II) Coordination Polymer

A Zn(II) coordination polymer incorporating 4,4'-bipyridine-N,N'-dioxide (bpdo) exhibits intrinsic white-light emission in the crystalline state with an ultra-high color rendering index (CRI) of 92.1 [1]. This performance is achieved using the underutilized photochromic bpdo ligand, and is maintained both before and after photochromic switching [1]. Comparable CRI values are rarely reported for simple bipyridine-based coordination polymers.

White-Light Emission Photochromism Coordination Polymers Zinc Complexes

Epoxidation Selectivity with Bipyridine N,N'-Dioxide

In methyltrioxorhenium (MTO)-catalyzed epoxidation of olefins with hydrogen peroxide, the addition of bipyridine N,N'-dioxide as a ligand results in high yields of epoxides with no detectable formation of hydrolyzed diol byproducts [1]. This represents a significant selectivity improvement over the unligated MTO system, which is known to promote acid-catalyzed ring-opening to diols under similar aqueous conditions.

Catalysis Epoxidation Methyltrioxorhenium Green Chemistry

Procurement Scenarios for 4,4'-Dipyridyl N,N'-dioxide Hydrate


Lanthanide Luminescence and Sensing Materials

Procurement is justified for research groups developing near-infrared (NIR) emitting materials or luminescent sensors based on lanthanide ions (e.g., Yb(III), Er(III)). The hard O-donor atoms of the ligand ensure selective and stable coordination to lanthanides [1], enabling efficient sensitization of lanthanide luminescence via the antenna effect, as demonstrated in 1D and network coordination polymers [2].

Solid-State White-Light Emitting Devices

This ligand is a critical component for the synthesis of Zn(II) coordination polymers exhibiting intrinsic white-light emission with a color rendering index (CRI) of 92.1 [1]. Its procurement is essential for laboratories aiming to fabricate high-quality, single-component white-light phosphors for advanced display or lighting applications.

Selective Epoxidation Catalysis

Industrial or academic laboratories focused on green oxidation chemistry should procure this ligand for use as a performance-enhancing additive in methyltrioxorhenium (MTO)-catalyzed epoxidations. Its inclusion in the reaction mixture suppresses acid-catalyzed diol formation, ensuring high epoxide yields and simplifying product isolation [1].

Construction of Photochromic and Photomagnetic Materials

The photoactive 4,4'-bipyridine-N,N'-dioxide ligand is necessary for the synthesis of multifunctional coordination polymers that exhibit photochromism, white-light emission, and photomagnetism [1]. Researchers targeting molecular switches, anticounterfeiting materials, or optically tunable magnets require this specific compound as the building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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